molecular formula C7H7N3O2 B1449797 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one CAS No. 35258-88-9

3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one

Cat. No.: B1449797
CAS No.: 35258-88-9
M. Wt: 165.15 g/mol
InChI Key: YQCPZCSHXAGWGF-UHFFFAOYSA-N
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Description

3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C7H7N3O2 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one and its derivatives have been explored for their potential in cancer treatment. Research has shown that derivatives of this compound exhibit inhibitory activities against various cancer cell lines. For instance, specific derivatives have displayed significant potency against cancer cell lines such as H460, B16F10, and A549, suggesting their potential as agents in the treatment of FGFR1-mediated cancers (Ye et al., 2015).

Supramolecular Chemistry

The compound has applications in the field of supramolecular chemistry. Studies involving its derivatives have led to the synthesis of complexes with interesting binding behaviors. These studies contribute to the understanding of molecular interactions and the design of new molecular assemblies (Maldonado et al., 2009).

Antibacterial Activity

Derivatives of this compound have been evaluated for antibacterial activities. Research has demonstrated that these compounds show effectiveness against various strains of bacteria, indicating their potential in developing new antibacterial agents (Sączewski et al., 2014).

Ricin Inhibition

Some derivatives have been shown to inhibit ricin, a potent toxin. This highlights the potential of these compounds in the development of antidotes or protective agents against biological toxins (Mandal et al., 2008).

Anticonvulsant and Antidepressant Activities

Research into pyrido[2,3-d]pyrimidine derivatives, related to the compound , has shown potential in the treatment of neurological disorders. These derivatives have exhibited significant anticonvulsant and antidepressant activities in pharmacological evaluations (Zhang et al., 2016).

Properties

IUPAC Name

3,6-dimethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-3-5-6(11)8-4(2)9-7(5)12-10-3/h1-2H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCPZCSHXAGWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=O)NC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-amino-4-carbamoyl-3-methylisoxazole (14.9 g), triethylorthoacetate (112 ml) and acetic anhydride (112 ml) was refluxed for seven hours then evaporated in vacuo. The residue was dissolved in 0.880 ammonia solution (250 ml) and the solution treated with charcoal and filtered. The filtrate was acidified to pH 6 with acetic acid and the precipitate filtered and dried to give 3,6-dimethylisoxazolo [5,4-d] pyrimidin-4(5H)-one (9.8 g, m.p. 275°-280°, decomp.). A mixture of this material (3.2 g), thionyl chloride (30 ml) and N,N-dimethylformamide (1 ml) was refluxed for ten minutes, evaporated in vacuo at ca 50°. The residue was dissolved in dichloromethane, washed well with ice-cold water, dried and evaporated to give crude chloro derivative. A solution of this material in acetonitrile (50 ml) was treated with α-methylbenzylamine (4.84 g, two equivalents) keeping the temperature below 15°. The mixture was stirred for twenty hours at room temperature*, evaporated in vacuo, and distributed between ether and water. The extracts were washed, dried, evaporated and distilled in a bulb-tube apparatus (200°-210°/0.05 mm). The distillate crystallised on trituration with petroleum (b.p. 40°-60°). Recrystallisation from cyclohexane gave Compound no 26 of Table I (0.70 g, m.p. 99°-101°).
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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